![molecular formula C13H18N2O3S B3014409 N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351601-13-2](/img/structure/B3014409.png)
N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds are usually identified through 1H NMR, 13C NMR and HRMS spectra .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent by different scientists for the discovery of most active thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Fluorescent Chemosensor for Metal Ions
The compound has been utilized in the synthesis of a novel fluorescent molecular hybrid, which exhibits highly selective sensing properties towards Fe^3+ ions . This application is significant in environmental and biological sample analysis, where the detection of specific metal ions is crucial. The hybrid molecule synthesized using this compound has a binding constant of
2.30×103M−12.30 \times 10^3 M^{-1}2.30×103M−1
and limits of detection (LOD) of4.56×10−5M4.56 \times 10^{-5} M4.56×10−5M
(absorbance mode) and5.84×10−5M5.84 \times 10^{-5} M5.84×10−5M
(emission mode) for Fe^3+ ions .Medicinal Chemistry
Thiophene derivatives, such as the one , are a vital class of heterocyclic compounds with a wide range of therapeutic properties . They have been used to produce combinatorial libraries in search of lead molecules for drug development. The therapeutic applications include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Chemical Synthesis
In chemical synthesis, this compound can serve as a building block for creating complex molecular structures. It can undergo various chemical reactions, including palladium-catalyzed C–C and C–N coupling reactions, to form new compounds with potential applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-thiophen-2-yl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-12(14-11-3-1-10-19-11)15-6-4-13(5-7-15)17-8-2-9-18-13/h1,3,10H,2,4-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJFVHULHSCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC=CS3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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